1H-Imidazole, 2-azido-
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Overview
Description
1H-Imidazole, 2-azido- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. The azido group (-N₃) at the 2-position introduces unique chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-azido- typically involves the introduction of the azido group to the imidazole ring. One common method is the nucleophilic substitution reaction where an imidazole derivative is treated with sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of 1H-Imidazole, 2-azido- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2-azido- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrene intermediates, which are highly reactive and can participate in further transformations.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can be substituted by other nucleophiles, leading to a wide range of functionalized imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and hypervalent iodine compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the azido group under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to nitrene intermediates, while reduction typically yields amine derivatives .
Scientific Research Applications
1H-Imidazole, 2-azido- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-azido- involves the formation of reactive intermediates, such as nitrenes, upon activation. These intermediates can interact with various molecular targets, including proteins and nucleic acids, leading to modifications that are useful in biochemical studies . The azido group can also participate in click chemistry reactions, facilitating the formation of stable triazole linkages .
Comparison with Similar Compounds
- 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole (BCFI Azide)
- [1,1′-Biphenyl]-2-carbonitrile, 4′-[5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl]methyl (Losartan azide)
- 2H-tetrazole,5-[4′-(azidomethyl)[1,1′-biphenyl]-2-yl] (AZBT)
Uniqueness: 1H-Imidazole, 2-azido- is unique due to its specific substitution pattern and the presence of the azido group at the 2-position. This structural feature imparts distinct reactivity and functional properties compared to other azido-substituted imidazoles .
Biological Activity
1H-Imidazole, 2-azido- is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1H-Imidazole, 2-azido- has the molecular formula C3H3N5 and consists of a five-membered ring containing two nitrogen atoms. The azido group (-N₃) attached to the imidazole ring enhances its reactivity and potential biological activity. This compound exhibits amphoteric characteristics, allowing it to function as both an acid and a base, which is significant in its interactions with biological systems .
Biological Activities
1H-Imidazole derivatives have been extensively studied for their pharmacological properties. The following table summarizes the various biological activities associated with imidazole compounds, including 1H-Imidazole, 2-azido-:
The mechanisms through which 1H-Imidazole, 2-azido- exerts its biological effects are multifaceted:
- Enzyme Inhibition : Imidazole derivatives can inhibit various enzymes involved in cancer progression and inflammation. For instance, they may interact with carbonic anhydrase IX (CAIX), which is implicated in tumor progression .
- Cell Cycle Arrest : Some studies indicate that imidazole compounds can induce cell cycle arrest in cancer cells at specific phases (G2/M phase), leading to apoptosis .
- Antioxidant Activity : The ability to scavenge free radicals is attributed to the structural features of the imidazole ring, which allows it to stabilize reactive species .
Antitumor Activity
A study evaluated the antiproliferative effects of various imidazole derivatives on human cancer cell lines. Among them, 1H-Imidazole, 2-azido- demonstrated significant cytotoxicity against U251 glioblastoma cells with an IC50 value of approximately 0.94 µM. This suggests its potential as a chemotherapeutic agent .
Antimicrobial Efficacy
Research conducted by Jain et al. highlighted the antimicrobial properties of substituted imidazoles against various pathogens. In their findings, certain derivatives exhibited substantial zones of inhibition against E. coli and B. subtilis, indicating that modifications in the imidazole structure can enhance antimicrobial potency .
Properties
CAS No. |
56751-68-9 |
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Molecular Formula |
C3H3N5 |
Molecular Weight |
109.09 g/mol |
IUPAC Name |
2-azido-1H-imidazole |
InChI |
InChI=1S/C3H3N5/c4-8-7-3-5-1-2-6-3/h1-2H,(H,5,6) |
InChI Key |
LNZGJSJLLKXPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)N=[N+]=[N-] |
Origin of Product |
United States |
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